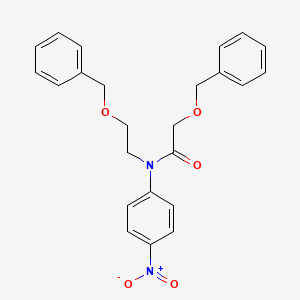

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide

Description

N-(4-Nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide is a structurally complex acetamide derivative characterized by dual benzyloxy (phenylmethoxy) substituents and a 4-nitrophenyl group. The compound features an acetamide core where the nitrogen atom is substituted with both a 4-nitrophenyl moiety and a 2-phenylmethoxyethyl chain. The additional phenylmethoxy group is attached to the central methylene carbon of the acetamide backbone.

Synthetic routes for related N-(4-nitrophenyl)acetamides often involve alkylation or benzylation reactions. For instance, benzylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride under phase-transfer catalysis has been reported, highlighting the importance of reaction conditions (e.g., solvents, catalysts) in achieving regioselectivity and yield .

Properties

Molecular Formula |

C24H24N2O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |

InChI |

InChI=1S/C24H24N2O5/c27-24(19-31-18-21-9-5-2-6-10-21)25(22-11-13-23(14-12-22)26(28)29)15-16-30-17-20-7-3-1-4-8-20/h1-14H,15-19H2 |

InChI Key |

OPHWECYDLCGTCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide typically involves the condensation of 4-nitroaniline with phenylmethoxyacetic acid derivatives. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction conditions usually involve stirring at room temperature followed by heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylmethoxy groups can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-Phenylmethoxy-N-(2-Phenylmethoxyethyl)Acetamide

This compound (CAS data in ) is structurally identical to the target molecule except for the substitution of the 4-nitrophenyl group with a 4-aminophenyl group. The amino group (-NH₂) introduces electron-donating effects, contrasting with the electron-withdrawing nitro (-NO₂) group. This difference significantly alters physicochemical properties:

- Solubility: The amino group enhances water solubility due to hydrogen bonding, whereas the nitro group increases lipophilicity.

- Reactivity: The nitro group facilitates electrophilic substitution reactions, while the amino group is prone to oxidation or diazotization .

N-(4-Nitrophenyl)-2-(Phenylthio)Acetamide (ST57 Precursor)

This derivative () replaces the benzyloxy groups with a phenylthio (-SPh) moiety. Key comparisons include:

- Electronic Effects : The thioether group is less electron-withdrawing than the benzyloxy group, altering the acetamide’s resonance stabilization.

- Synthetic Routes: Thioacetamides are synthesized via reactions with thiophenol, whereas benzyloxy derivatives require benzyl chloride or bromide under basic conditions .

2-(1H-Benzotriazol-1-yl)-N-(4-Nitrophenyl)Acetamide (Compound 68)

This analogue () substitutes the benzyloxy groups with a benzotriazole ring. Pharmacologically, this compound demonstrated potent analgesic activity (82% inhibition in the writhing test), suggesting that the target molecule’s benzyloxy groups could be optimized for similar efficacy .

Physicochemical and Spectral Comparisons

Table 1: Key Physical and Spectral Data

- Melting Points : The presence of nitro groups generally increases melting points due to dipole interactions (e.g., 123°C for 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide) .

- Spectral Signatures : The nitro group’s electron-withdrawing nature deshields adjacent protons, shifting ¹H NMR signals downfield (e.g., δ 8.07–8.17 for nitrophenyl protons in ) .

Table 2: Pharmacological Profiles

- Activity Trends: Nitrophenyl acetamides with extended conjugation (e.g., chalcone derivatives in ) show enhanced antinociceptive effects, suggesting that the target compound’s benzyloxy groups could be modified to improve bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.